molecular formula C15H19N5O3 B2792207 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 2034557-57-6

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B2792207
CAS No.: 2034557-57-6
M. Wt: 317.349
InChI Key: HCADQXOSHWBBMO-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This hybrid compound features a pyrazole core functionalized with a tetrahydropyran (oxane) group and linked to a dihydropyridazinone moiety via an acetamide bridge. The distinct molecular architecture of this compound makes it a valuable intermediate for exploring novel bioactive molecules. The dihydropyridazinone component is a privileged structure in medicinal chemistry, documented in scientific literature for its diverse biological activities and presence in various therapeutic agents . Recent studies highlight that dihydropyridazinone and pyrazole derivatives demonstrate significant potential in drug discovery, including the development of enzyme inhibitors . The specific substitution pattern, including the tetrahydropyran group on the pyrazole, is designed to influence the compound's physicochemical properties and binding affinity, making it a sophisticated scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound in hit-to-lead optimization campaigns, synthesis of targeted chemical libraries, and investigations into novel mechanisms of action. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c21-14(11-20-15(22)5-3-6-16-20)18-12-8-17-19(9-12)10-13-4-1-2-7-23-13/h3,5-6,8-9,13H,1-2,4,7,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCADQXOSHWBBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that exhibits a variety of biological activities. This article delves into its synthesis, biological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring substituted with an oxan-2-yl methyl group and a 6-oxo-dihydropyridazin moiety. The molecular formula is C19H21N5O3C_{19}H_{21}N_5O_3 with a molecular weight of approximately 367.41 g/mol. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that pyrazole derivatives often display significant antimicrobial activity. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundE. coliTBD
This compoundS. aureusTBD

While specific data for this compound is limited, studies on related pyrazole derivatives suggest potential effectiveness as antimicrobial agents .

Anti-inflammatory and Anticancer Activities

The compound's structure suggests potential anti-inflammatory properties, which are common in pyrazole derivatives. Research has shown that modifications in the pyrazole ring can enhance anti-inflammatory activity by inhibiting various inflammatory pathways. Additionally, compounds with similar structures have been investigated for their anticancer properties, particularly their ability to modulate immune responses through interaction with Toll-like receptors (TLRs) .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its biological effects by:

  • Inhibiting Enzymatic Activity : The presence of the pyrazole ring suggests potential interactions with various enzymes involved in cellular signaling pathways.
  • Modulating Immune Responses : As noted in related compounds, this derivative may interact with TLRs, influencing the immune response and potentially providing therapeutic benefits in autoimmune diseases .
  • Inducing Apoptosis : Some studies indicate that similar compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Recent studies have synthesized and evaluated several pyrazole derivatives for their biological activities:

  • Antimicrobial Evaluation : A series of 28 derivatives were screened against E. coli and S. aureus, showing varying degrees of antimicrobial activity.
  • Anti-inflammatory Screening : Compounds were tested for their ability to inhibit pro-inflammatory cytokine production in vitro.
  • Anticancer Studies : Pyrazole derivatives have been shown to inhibit tumor growth in animal models, suggesting further exploration into their anticancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on pyrazole substitutions, acetamide linkers, and heterocyclic appendages. Below is a detailed comparison:

Structural Features
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide (Target) Pyrazole + dihydropyridazinone Oxan-2-ylmethyl, acetamide linker 445.2
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-... Pyrazole + chloropyridazinone Chloropyridazinone, pyrrolidinyl-oxy group, cyclopropylacetamide ~550 (estimated)
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole + nitrophenyl 4-Nitrophenyl, methyl groups, phenyl ring 366.4

Key Observations :

  • The target compound’s oxan-2-ylmethyl group enhances solubility compared to analogs with lipophilic substituents (e.g., chloropyridazinone in P-0042) .

Analysis :

  • The dihydropyridazinone group in the target compound may improve metabolic stability compared to nitrophenyl analogs, which are prone to nitro-reduction .

Comparison :

  • Both compounds employ carbodiimide-based coupling agents (HBTU vs. EDC), but the target compound’s oxane substitution requires additional protection/deprotection steps .
Physicochemical Properties
Property Target Compound P-0042 () Compound
Solubility Moderate (oxane enhances) Low (chlorine reduces) Low (nitrophenyl hydrophobic)
Stability High (ether bond inertness) Moderate (chlorine labile) Low (nitro group reactive)
LogP ~2.1 (predicted) ~3.5 ~2.8

Notes:

  • The oxane ring’s ether oxygen may participate in hydrogen bonding, improving aqueous solubility .
  • Nitrophenyl derivatives () exhibit π-π stacking in crystal lattices, reducing solubility .

Q & A

Q. Q1. What are the critical steps in synthesizing N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to attach the oxan-2-yl methyl group to the pyrazole ring.
  • Acetamide formation via nucleophilic substitution or condensation.
  • Purification using column chromatography or HPLC to isolate the product.
    Key reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as dichloromethane. Post-synthesis, NMR spectroscopy (1H/13C) and HPLC are used to confirm purity and structural integrity .

Q. Q2. How can researchers optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., amide bond formation).
  • Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) improves reaction efficiency.
    Yield optimization requires iterative testing with analytical monitoring (TLC or LC-MS) at each step .

Structural and Analytical Methods

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., oxan-2-yl vs. oxan-4-yl).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide).
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula (C₁₇H₂₁N₅O₃, MW 367.41 g/mol) .

Q. Advanced Q4. How can X-ray crystallography resolve ambiguities in stereochemistry?

Single-crystal X-ray diffraction determines 3D conformation and hydrogen-bonding networks. For example, torsion angles between pyrazole and pyridazinone moieties can reveal anti-periplanar arrangements critical for bioactivity. This method is particularly useful when NMR data are inconclusive .

Biological Activity and Mechanisms

Q. Q5. What biological targets are hypothesized for this compound?

The pyridazinone moiety suggests potential interaction with enzymes like phosphodiesterases (PDEs) or kinases. Computational docking studies (e.g., AutoDock Vina) predict binding to hydrophobic pockets via π-π stacking and hydrogen bonding .

Q. Advanced Q6. How can researchers validate its mechanism of action in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against target PDE isoforms.
  • Cellular assays : Use fluorescence-based readouts (e.g., cAMP levels) to assess downstream signaling effects.
  • SAR studies : Compare derivatives with modified oxan or pyridazinone groups to identify pharmacophores .

Computational and Modeling Approaches

Q. Q7. What computational tools predict the compound’s pharmacokinetic properties?

  • SwissADME : Estimates logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
  • Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., RMSD plots in GROMACS).
    These tools guide prioritization of derivatives for in vivo testing .

Q. Advanced Q8. How can QM/MM modeling refine interaction hypotheses?

Quantum mechanics/molecular mechanics (QM/MM) simulations calculate electronic interactions at binding sites. For example, partial charges on the pyridazinone oxygen may explain affinity for metal-containing enzymes like metalloproteases .

Handling Data Contradictions

Q. Q9. How to resolve discrepancies in reported biological activities of analogs?

  • Structural benchmarking : Compare substituent effects (e.g., oxan-2-yl vs. oxan-4-yl in vs. 2).
  • Assay standardization : Re-test compounds under identical conditions (pH, cell line, incubation time).
  • Meta-analysis : Use tools like Forest plots to quantify variability across studies .

Q. Advanced Q10. Why might the same compound show divergent activity in enzymatic vs. cellular assays?

  • Membrane permeability : The oxan group’s hydrophilicity may limit cellular uptake despite strong enzymatic inhibition.
  • Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify secondary targets .

Comparative Studies and Derivative Design

Q. Q11. How does this compound compare to structurally similar pyrazole derivatives?

A comparative analysis (see table below) highlights key differences:

CompoundStructural FeaturesReported Activity
Target compoundOxan-2-yl, pyridazinonePDE inhibition (hypothesized)
N-(4-fluorophenyl) analogFluorophenyl, pyridazinoneAnticancer (in vitro)
Imidazo[1,2-a]pyridine analogImidazo-pyridine coreAntimicrobial

Derivatives with bulkier substituents (e.g., trifluoromethyl) often show enhanced potency but reduced solubility .

Q. Advanced Q12. What strategies improve metabolic stability in derivative design?

  • Isosteric replacement : Swap pyridazinone with pyrimidinone to reduce oxidative metabolism.
  • Prodrug approaches : Mask polar groups (e.g., acetamide) with ester prodrugs for prolonged half-life .

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